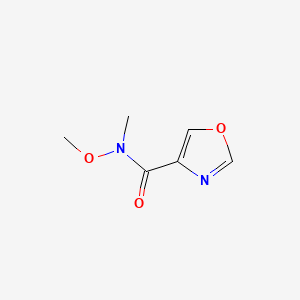

N-Methoxy-N-methyloxazole-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8(10-2)6(9)5-3-11-4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZBCFKKLKXCCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=COC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for N Methoxy N Methyloxazole 4 Carboxamide

Conventional Synthetic Routes to N-Methoxy-N-methyloxazole-4-carboxamide

The construction of N-Methoxy-N-methyloxazole-4-carboxamide can be approached through two primary retrosynthetic disconnections: formation of the oxazole (B20620) ring followed by functionalization at the C4 position, or the cyclization of a precursor already containing the necessary amide functionality.

Cyclization Reactions from Precursors

The formation of the oxazole heterocycle is a cornerstone of the synthesis. Various precursors can be employed to construct the oxazole ring, which is then elaborated to the final product.

While direct cyclization using methoxyamine to form the N-methoxy-N-methylcarboxamide in one step is not a commonly documented specific route to this target molecule, the principles of oxazole synthesis suggest a plausible pathway. General oxazole syntheses often involve the condensation and cyclization of precursors that provide the requisite atoms for the ring. For instance, the reaction of α-haloketones with primary amides is a well-established method for forming oxazoles. caltech.edu Another classical approach is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. caltech.edu

A hypothetical pathway could involve a precursor bearing a methoxyamide group that participates in a cyclization reaction. However, a more conventional and reliable strategy involves the formation of an oxazole-4-carboxylic acid or its ester, which is then converted to the desired Weinreb amide. For example, derivatives of oxazole-4-carboxylates can be synthesized in high yields from the methyl esters of N-acyl-β-halodehydroaminobutyric acid derivatives. researchgate.net

The cyclization step to form the oxazole ring can often be catalyzed by either acidic or basic conditions. For example, in the Robinson-Gabriel synthesis, dehydrating agents such as sulfuric acid or phosphorus pentachloride are frequently used. caltech.edu

Base-promoted cyclizations are also common. For instance, the treatment of N-acyl-β-halodehydroaminobutyric acid esters with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the formation of oxazole-4-carboxylates in good to excellent yields. researchgate.net Similarly, intramolecular cyclization of certain intermediates under basic conditions, such as with lithium hydroxide (B78521) or potassium tert-butoxide, can yield the oxazole core. nih.gov The choice between acidic or basic catalysis depends heavily on the nature of the substituents on the acyclic precursor and their stability under the reaction conditions.

The following table summarizes different cyclization strategies for forming substituted oxazoles that could serve as precursors.

| Precursor Type | Reagents/Catalyst | Product Type | Yield (%) |

| N-acyl-β-halodehydroaminobutyric acid esters | DBU in acetonitrile | 2,5-disubstituted oxazole-4-carboxylates | High |

| α-hydroxy ketones | Potassium cyanate, acid | Substituted 5-phenyl-oxazol-2-ones | Not specified |

| α-bromo ketones | 2,4-thiazolidinedione, LiOH or t-BuOK | 5-phenyl-oxazol-2-ones | Not specified |

Amide Formation via Peptide Coupling Reagents

A more direct and widely applicable strategy for the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide involves the formation of the Weinreb amide from a pre-formed oxazole-4-carboxylic acid. This transformation is a standard amide bond formation reaction.

The reaction between a carboxylic acid and N,O-dimethylhydroxylamine (often used as its hydrochloride salt) is the definitional step in the formation of a Weinreb amide. mychemblog.comwikipedia.org This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the hydroxylamine (B1172632) derivative.

The general protocol involves activating the oxazole-4-carboxylic acid and then treating it with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the HCl and facilitate the coupling. mychemblog.com This method is advantageous as the resulting Weinreb amide is stable and less prone to over-addition of organometallic reagents in subsequent reactions, although for the synthesis of the target compound, this is the final step. mychemblog.comwikipedia.org

A variety of peptide coupling reagents can be employed to facilitate the formation of the Weinreb amide from oxazole-4-carboxylic acid. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack.

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) : BOP is a highly effective phosphonium-based coupling reagent. bachem.com It is used in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to promote amide bond formation. bachem.com

DCC (N,N'-Dicyclohexylcarbodiimide) : DCC is a classic carbodiimide-based coupling agent. acs.orgtutorchase.com It activates the carboxylic acid to form a reactive O-acylisourea intermediate. The reaction of this intermediate with N,O-dimethylhydroxylamine yields the Weinreb amide. A common issue with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can sometimes complicate product purification. tutorchase.com To minimize potential side reactions like racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is often included. tutorchase.com

i-Butyl Chloroformate : This reagent is used in the mixed anhydride (B1165640) method. The carboxylic acid is first treated with i-butyl chloroformate in the presence of a base (e.g., N-methylmorpholine) to form a mixed carbonic-carboxylic anhydride. This activated intermediate then readily reacts with N,O-dimethylhydroxylamine to give the desired amide. This method is known to be efficient for Weinreb amide synthesis. researchgate.net

The following table provides an overview of common coupling agents used for Weinreb amide synthesis.

| Coupling Reagent | Class | Byproducts | Notes |

| BOP | Phosphonium salt | Hexamethylphosphoramide (HMPA), HOBt | Highly efficient, but HMPA is a potential carcinogen. |

| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Widely used, DCU precipitation can aid reaction monitoring but complicates purification. |

| i-Butyl Chloroformate | Chloroformate | Isobutanol, CO2 | Forms a mixed anhydride intermediate. |

Advanced Synthetic Techniques for N-Methoxy-N-methyloxazole-4-carboxamide and Related Oxazole Carboxamides

The synthesis of oxazole and isoxazole (B147169) carboxamides, including N-methoxy-N-methyl substituted variants, leverages a range of advanced organic chemistry techniques designed to enhance efficiency, yield, and molecular diversity. These methods move beyond classical approaches, incorporating technologies that offer precise control over reaction conditions and enable the construction of complex heterocyclic scaffolds from simple precursors.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. unito.it This technique utilizes microwave radiation to directly and efficiently heat polar reactants and solvents, resulting in a rapid increase in temperature and significantly reduced reaction times. nih.govchemicaljournals.comnih.gov For the synthesis of oxazole and isoxazole scaffolds, MAOS has been successfully applied to various reaction types, including cycloadditions and multicomponent reactions. unito.itnih.gov

The key advantages of MAOS include:

Accelerated Reaction Rates: Reactions that might take hours under conventional heating can often be completed in minutes. chemicaljournals.com For example, the synthesis of certain quinoline (B57606) derivatives was achieved in 4 minutes at 100°C, whereas conventional heating required 60 minutes for a lower yield. nih.gov

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields. unito.itnih.gov

Energy Efficiency: By heating the reaction mixture directly, microwave synthesis is often more energy-efficient than heating an entire oil bath. chemicaljournals.com

Green Chemistry: The ability to run reactions under solvent-free conditions or with green solvents aligns with the principles of sustainable chemistry. chemicaljournals.comresearchgate.net

In the context of oxazole-related heterocycles, microwave irradiation has been used to synthesize 5-substituted oxazoles from aryl aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) with excellent yields (up to 96%). Researchers have also reported the microwave-assisted synthesis of substituted oxazole isoxazole carboxamides, highlighting the utility of this technology for creating complex, potentially bioactive molecules. researchgate.net The synthesis of various N-heterocycles, which are crucial scaffolds in medicinal chemistry, has been significantly improved in terms of efficiency and reaction time through the use of microwave technology. unito.itunito.it

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Microwave Conditions | Conventional Conditions | Reference |

|---|---|---|---|

| Synthesis of quinolin-4-ylmethoxychromen-4-ones | 4 min @ 100°C, 80-95% yield | 60 min, lower yield | nih.gov |

| Synthesis of 5-phenyl oxazole | 8 min @ 65°C, 96% yield | 6 h @ 60°C, ~95% yield (oxazoline) | |

| Synthesis of N-phenyl succinimide | 4 minutes, solvent-free | 10 hours, with solvent | chemicaljournals.com |

| Synthesis of Chalcone | 40 seconds, 210W | Not specified | chemicaljournals.com |

Diversity-Oriented Synthesis (DOS) Approaches

Diversity-Oriented Synthesis (DOS) is a strategy used in medicinal chemistry to generate collections of structurally diverse small molecules. Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently create a wide range of compounds to explore "drug-like" chemical space. nih.gov This approach is particularly valuable for generating libraries of heterocyclic compounds like oxazole amides for screening purposes. nih.gov

A key feature of DOS is the use of versatile reaction pathways where multiple, structurally different products can be generated from a common intermediate by varying the reaction partners or conditions. For oxazole-5-amide libraries, a versatile route involves converting accessible oxazole-5-trifluoroacetamides into Boc-protected 5-aminooxazole intermediates. nih.gov These intermediates are stable and suitable for parallel amide synthesis, allowing for the introduction of diverse functional groups through a reliable one-pot acylation-deprotection procedure. nih.gov

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a cornerstone of heterocyclic synthesis. researchgate.net For the construction of the isoxazole ring, the most widely reported method is the 1,3-dipolar cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). nih.govresearchgate.netyoutube.comyoutube.com This reaction is highly efficient for forming the five-membered isoxazole core. youtube.comnih.gov

Nitrile oxides are typically generated in situ to avoid their rapid dimerization into furoxans. nih.govmdpi.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxymoyl chlorides or the oxidation of aldoximes. nih.govmdpi.com The subsequent cycloaddition with an alkyne proceeds to form the 3,5-disubstituted isoxazole ring system. nih.gov This reaction is known for its high regioselectivity, although mixtures of regioisomers can sometimes be observed depending on the substituents. youtube.commdpi.com The versatility of this reaction allows for the incorporation of a wide array of functional groups into both the nitrile oxide and alkyne components, making it a powerful tool for DOS.

The mechanism of the 1,3-dipolar cycloaddition has been a subject of theoretical and experimental study. Two primary mechanisms have been proposed:

Concerted Mechanism: This mechanism involves a single transition state where all bonds are formed simultaneously in a pericyclic reaction. nih.gov Computational studies on the reaction between nitrone (a 1,3-dipole) and ethene suggest that the concerted pathway is generally favored for normal dipolarophiles. acs.orgresearchgate.net

Stepwise Mechanism: This alternative pathway proceeds through a diradical or zwitterionic intermediate. nih.govacs.org The reaction first forms one new bond, creating an intermediate which then cyclizes in a second step to form the final ring. acs.org

While the concerted mechanism is often prevalent, the stepwise process can become competitive under certain conditions. acs.org For instance, studies on the reaction of nitrile oxides with alkynes have shown that while alkyl-substituted acetylenes favor a concerted mechanism, aryl-substituted acetylenes can proceed via a stepwise anti-diradical pathway with a comparable or even lower activation barrier. researchgate.net The nature of the reactants, particularly the electronic properties of the 1,3-dipole and the dipolarophile, plays a crucial role in determining the operative mechanism. acs.orgresearchgate.net The presence of a highly reactive, antiaromatic dipolarophile can also favor a stepwise diradical pathway. researchgate.net

Metal-Free Synthetic Strategies for Isoxazole Scaffolds

While many synthetic methods for isoxazoles employ metal catalysts, such as copper(I) or ruthenium(II) for [3+2] cycloadditions, there is a growing emphasis on developing metal-free alternatives. nih.govrsc.orgresearchgate.net This shift is driven by the desire to create more eco-friendly and cost-effective synthetic processes.

Disadvantages associated with metal-catalyzed reactions include:

High cost and low abundance of certain metals. nih.govresearchgate.net

Toxicity of the metal catalysts and potential contamination of the final product. rsc.orgresearchgate.net

Generation of metallic waste. researchgate.net

Difficulties in separating the metal catalyst from the reaction mixture. rsc.orgresearchgate.net

In response to these drawbacks, several metal-free strategies have been developed. These often involve the use of organocatalysts or rely on thermal or microwave activation to promote the reaction. rsc.org For example, a one-pot, metal-free synthesis of 3,4,5-trisubstituted isoxazoles can be achieved through a cascade reaction of α-azido acrylates and aromatic oximes under mild conditions. organic-chemistry.org Another approach involves the use of tert-butyl nitrite (B80452) to facilitate the one-pot synthesis of 3,5-disubstituted isoxazoles from aldoximes and alkynes under conventional heating. organic-chemistry.org These methods provide valuable, environmentally benign routes to the isoxazole core, which is a key component in many biologically significant molecules. nih.govrsc.org

Continuous Flow Chemistry Applications

Continuous flow chemistry represents a paradigm shift from traditional batch processing to a more controlled, efficient, and scalable method of synthesis. durham.ac.ukresearchgate.net In a flow system, reactants are continuously pumped through a network of tubes and reactors, where they mix and react. This technology offers several advantages for the synthesis of heterocyclic compounds like oxazoles.

Key benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly exothermic or hazardous reactions.

Precise Control: Parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved reproducibility and selectivity. researchgate.net

Scalability: Scaling up production is a matter of running the system for a longer duration, rather than using larger and more cumbersome glassware. durham.ac.uk

Automation and Integration: Flow systems can be automated and integrated with solid-supported reagents, catalysts, and purification modules, enabling multi-step syntheses in a single, continuous process. durham.ac.uk

Researchers have successfully developed a fully automated continuous flow synthesis of 4,5-disubstituted oxazoles. durham.ac.uk Using a mesofluidic flow reactor with columns of solid-supported reagents, a diverse library of 25 different oxazoles was prepared in high yields (83-99%) and purity, with the capability of producing gram quantities of material on demand. durham.ac.uk This demonstrates the power of flow chemistry to expedite the synthesis of key building blocks and compound libraries for chemical and pharmaceutical research. durham.ac.ukresearchgate.net

Solid-Phase Combinatorial Synthesis Utilizing Heterocyclic Amino Acid Building Blocks

Solid-phase synthesis offers a powerful platform for the combinatorial generation of compound libraries, and this approach can be adapted for N-Methoxy-N-methyloxazole-4-carboxamide. By anchoring a suitable building block to a solid support, reagents and byproducts can be easily washed away, simplifying purification. crsubscription.com An efficient method for the parallel solid-phase synthesis of related heterocyclic carboxamides, such as isoxazoles, has been demonstrated using resin-bound starting materials. nih.gov

A plausible strategy for the synthesis of a library of N-Methoxy-N-methyloxazole-4-carboxamide analogs would begin with a resin-bound α-hydroxy ketone. This scaffold could then undergo a cyclization reaction to form the oxazole-4-carboxylate core. The final step would involve coupling with N,O-dimethylhydroxylamine to yield the desired Weinreb amide.

This combinatorial approach allows for the creation of a diverse library of compounds by varying the initial building blocks. The use of heterocyclic amino acids as starting materials could introduce further structural diversity.

Table 1: Illustrative Combinatorial Library Based on Solid-Phase Synthesis

| Resin-Bound Building Block (Scaffold) | Reagent for Oxazole Formation | Final Compound Structure (Post-Cleavage) |

| Polymer-supported α-hydroxy ketone | Potassium cyanate, followed by acid-catalyzed cyclization | N-Methoxy-N-methyloxazole-4-carboxamide |

| Resin-bound serine derivative | Dehydrative cyclization reagent | N-Methoxy-N-methyl-2-substituted-oxazole-4-carboxamide |

| Polymer-supported ethyl bromopyruvate | Urea | N-Methoxy-N-methyl-2-amino-oxazole-4-carboxamide caltech.edu |

Green Chemistry Principles in the Synthesis of N-Methoxy-N-methyloxazole-4-carboxamide

The application of green chemistry principles to the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide is crucial for developing sustainable pharmaceutical processes. jddhs.commdpi.com These principles aim to reduce waste, use safer chemicals, and improve energy efficiency. nih.govcarlroth.com

Waste Prevention Strategies

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. aarf.asia In the context of synthesizing N-Methoxy-N-methyloxazole-4-carboxamide, this can be achieved through:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.govaarf.asia For instance, cycloaddition reactions for forming the oxazole ring are inherently atom-economical.

Catalytic Reagents : Utilizing catalytic reagents in place of stoichiometric ones minimizes waste. ijpsonline.com For example, using a recyclable catalyst for the cyclization step would be superior to a single-use reagent. mdpi.com

Utilization of Safer Solvents and Auxiliaries

Solvents contribute significantly to the waste and environmental impact of chemical manufacturing. jddhs.com Green chemistry promotes the use of safer alternatives to traditional volatile organic compounds (VOCs). jddhs.comaarf.asia

Table 2: Comparison of Conventional and Green Solvents for Oxazole Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, DMF | Well-established solubility and reactivity profiles | Toxic, often non-biodegradable, contribute to air pollution jddhs.com |

| Green Solvents | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Reduced toxicity, often biodegradable, lower environmental impact jddhs.comijpsonline.com | May require reaction optimization, potential for different reactivity |

| Solvent-Free | Mechanochemical grinding, neat reactions | Eliminates solvent waste, can lead to faster reactions mdpi.com | Not suitable for all reaction types, potential for localized heating |

For the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide, exploring reactions in water, bio-based solvents, or under solvent-free conditions could drastically reduce the environmental footprint. jddhs.com

Design for Enhanced Energy Efficiency

Minimizing the energy requirements of chemical processes is a key principle of green chemistry. nih.govaarf.asia This can be achieved by conducting reactions at ambient temperature and pressure whenever possible. carlroth.com Innovative techniques that enhance energy efficiency include:

Microwave-Assisted Synthesis : Microwaves provide rapid and uniform heating, which can significantly shorten reaction times and increase yields for the synthesis of oxazole derivatives. nih.govijpsonline.comnih.gov

Ultrasound-Mediated Synthesis : Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. nih.govresearchgate.net This method is considered an eco-friendly process for conserving energy. nih.gov

Mechanochemical Approaches (Grinding Technique)

Mechanochemistry involves inducing chemical reactions by grinding or milling, often in the absence of a solvent. nih.govbeilstein-journals.org This technique offers a green alternative to traditional solution-phase synthesis. The final step in the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide, the formation of the amide bond, is a prime candidate for a mechanochemical approach. The mechanochemical synthesis of primary amides from esters has been shown to be efficient, occur under mild conditions, and drastically reduce reaction times compared to conventional heating. nih.gov This solvent-free method aligns well with the principles of green chemistry by reducing waste from volatile organic solvents. nih.gov

Photocatalytic Reactions in Oxazole Synthesis

Photocatalysis utilizes light to drive chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. beilstein-journals.orgbeilstein-journals.org While specific photocatalytic routes to N-Methoxy-N-methyloxazole-4-carboxamide are not yet established, the principles of photocatalysis offer intriguing possibilities. For example, light-mediated reactions could potentially be employed for the construction of the oxazole ring system or for the functionalization of the heterocyclic core under mild conditions. The use of visible light as a renewable energy source makes this a particularly attractive green chemistry strategy. beilstein-journals.org

Atom Economy and Reaction Efficiency Considerations

A plausible and common strategy for the synthesis of N-Methoxy-N-methyloxazole-4-carboxamide involves a multi-step sequence. A representative, albeit generalized, synthetic route is considered here for the analysis of atom economy and reaction efficiency. This hypothetical pathway consists of the formation of an oxazole-4-carboxylic acid intermediate, followed by its conversion to the final N-methoxy-N-methylamide (a Weinreb amide).

A critical analysis of this synthetic approach reveals several key aspects regarding its efficiency. The concept of atom economy, which measures the proportion of reactant atoms that are incorporated into the desired product, is a fundamental metric for evaluating the "greenness" of a chemical process. jocpr.comnih.gov A higher atom economy signifies a more efficient process with less waste generation. jocpr.com

For instance, in a typical amide coupling reaction to form the Weinreb amide from oxazole-4-carboxylic acid and N,O-dimethylhydroxylamine, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are often employed. While these reagents can lead to high yields, they inherently exhibit poor atom economy as large portions of their structures are not incorporated into the final product and instead form byproducts that must be removed.

Consider a simplified theoretical reaction for the final amide formation step:

Oxazole-4-carboxylic acid + N,O-Dimethylhydroxylamine → N-Methoxy-N-methyloxazole-4-carboxamide + Water

Table 1: Theoretical Atom Economy for a Representative Synthesis of N-Methoxy-N-methyloxazole-4-carboxamide

This table illustrates the atom economy for a hypothetical two-step synthesis, starting from a suitable precursor to form the oxazole ring, followed by the Weinreb amide formation.

| Step | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 1 | Oxazole Ring Formation | Precursor A + Reagent B | Oxazole-4-carboxylic acid | Waste C | ~50-70% |

| 2 | Weinreb Amide Formation | Oxazole-4-carboxylic acid + N,O-Dimethylhydroxylamine + Coupling Agent (e.g., DCC) | N-Methoxy-N-methyloxazole-4-carboxamide | Dicyclohexylurea (DCU) + Water | ~40-60% |

Note: The atom economy values are estimates based on typical reagents used in these transformations. The actual values will vary depending on the specific reagents and stoichiometry used.

| Step | Reaction | Assumed Yield (%) |

| 1 | Oxazole Ring Formation | 85% |

| 2 | Weinreb Amide Formation | 90% |

| Overall Yield | 76.5% |

To enhance the reaction efficiency and reduce the environmental footprint of N-Methoxy-N-methyloxazole-4-carboxamide synthesis, future research could focus on several key areas:

Catalytic Approaches: The development of catalytic methods for both the oxazole ring formation and the amide coupling would significantly improve atom economy by avoiding the use of stoichiometric reagents. kccollege.ac.in

Process Optimization: A thorough optimization of reaction conditions, such as solvent choice, temperature, and reaction time, can maximize yields and minimize the formation of impurities, thereby simplifying purification and reducing waste.

Chemical Reactivity and Derivatization Strategies of N Methoxy N Methyloxazole 4 Carboxamide

Transformation Pathways of the Carboxamide Functionality

The N-methoxy-N-methylamide (Weinreb amide) group is a versatile functional group in organic synthesis, primarily known for its ability to undergo controlled reactions with nucleophiles to form ketones and its susceptibility to reduction to form aldehydes.

Nucleophilic Substitution Reactions at the Carboxamide Nitrogen

While direct nucleophilic substitution at the nitrogen of a standard amide is uncommon, the reactivity of the N-methoxy-N-methylamide moiety is dominated by addition-elimination reactions at the carbonyl carbon. The key to the utility of Weinreb amides is the formation of a stable, chelated intermediate upon addition of organometallic reagents. This intermediate is stable at low temperatures and does not readily collapse to eliminate the methoxide (B1231860) group until acidic workup. This stability prevents the common over-addition seen with other carboxylic acid derivatives, leading to the formation of ketones in high yield.

Organolithium and Grignard reagents are commonly employed for this transformation. The reaction proceeds through a stable metal-chelated intermediate which, upon workup, yields a ketone. This method is noted for its high yield and the absence of tertiary alcohol byproducts, which are often formed in reactions with other acylating agents.

Table 1: Predicted Outcome of Nucleophilic Acyl Substitution with Organometallic Reagents

| Organometallic Reagent | Predicted Product | General Yield (%) |

|---|---|---|

| Phenylmagnesium bromide | 4-(benzoyl)oxazole | 75-95 |

| Methyllithium | 4-(acetyl)oxazole | 70-90 |

| n-Butyllithium | 4-(pentanoyl)oxazole | 70-90 |

Note: The yields are generalized based on typical Weinreb amide reactions and have not been experimentally verified for N-Methoxy-N-methyloxazole-4-carboxamide.

Reduction to Amine Derivatives

The reduction of amides typically yields amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxamide functionality. In the case of N-methoxy-N-methylamides, this reduction can proceed all the way to the corresponding amine. The reaction involves the delivery of hydride ions to the carbonyl carbon, ultimately leading to the cleavage of the C-O bond and formation of the amine.

Table 2: Predicted Products of Reduction to Amine Derivatives

| Reducing Agent | Predicted Product |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (Oxazol-4-yl)methanamine |

Conversion to Aldehyde Precursors

A significant advantage of Weinreb amides is their chemoselective reduction to aldehydes. Unlike other carboxylic acid derivatives that are often over-reduced to alcohols, N-methoxy-N-methylamides can be cleanly converted to the corresponding aldehyde using milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. rsc.org The reaction is believed to proceed through a stable tetrahedral intermediate that resists further reduction until hydrolysis. This makes N-Methoxy-N-methyloxazole-4-carboxamide a potential precursor for the synthesis of oxazole-4-carbaldehyde (B56818), a valuable building block in medicinal chemistry.

Table 3: Predicted Outcome of Reduction to Aldehyde Precursors

| Reducing Agent | Predicted Product | General Reaction Conditions |

|---|---|---|

| Diisobutylaluminum hydride (DIBAL-H) | Oxazole-4-carbaldehyde | Low temperature (e.g., -78 °C) |

Note: The successful synthesis of oxazole-4-carbaldehyde from N-Methoxy-N-methyloxazole-4-carboxamide via this method is predicted based on established reactivity but requires experimental validation.

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to certain types of reactions, including oxidation and, to a lesser extent, substitution.

Oxidation Reactions to Alter Functional Properties

Oxazole rings can be susceptible to oxidation, which can lead to a variety of products, including ring-opened derivatives. researchgate.net The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern of the oxazole ring. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or singlet oxygen can lead to the cleavage of the oxazole ring. researchgate.net Theoretical studies on the photo-oxidation of oxazole with singlet oxygen suggest that the reaction proceeds via a [4+2] cycloaddition, forming an unstable bicyclic endoperoxide which can then rearrange or cleave. researchgate.netcdu.edu.au Such oxidative transformations can be a strategy to convert the oxazole moiety into other functional groups, thereby altering the molecule's properties.

Substitution Reactions on the Oxazole Core

The oxazole ring is generally considered to be electron-deficient and is therefore deactivated towards electrophilic aromatic substitution. tandfonline.compharmaguideline.com Such reactions, if they occur, typically require forcing conditions and the presence of electron-donating groups on the ring. The most likely position for electrophilic attack on an unsubstituted oxazole is C5. wikipedia.org

Nucleophilic aromatic substitution on the oxazole ring is also challenging and generally requires the presence of a good leaving group at an activated position, most commonly the C2 position. tandfonline.comwikipedia.org Given that the title compound is unsubstituted at the C2 and C5 positions, direct substitution on the oxazole core is predicted to be difficult. Functionalization of the oxazole ring would likely proceed more efficiently through a multi-step sequence, for instance, by lithiation at the C2 position followed by quenching with an electrophile, although this can be complicated by ring-opening. wikipedia.org

Table 4: Mentioned Compounds

| Compound Name |

|---|

| N-Methoxy-N-methyloxazole-4-carboxamide |

| Phenylmagnesium bromide |

| Methyllithium |

| n-Butyllithium |

| 4-(benzoyl)oxazole |

| 4-(acetyl)oxazole |

| 4-(pentanoyl)oxazole |

| Lithium aluminum hydride |

| (Oxazol-4-yl)methanamine |

| Diisobutylaluminum hydride |

| Oxazole-4-carbaldehyde |

| Potassium permanganate |

Influence of Electron-Withdrawing Groups on Ring Reactivity

The oxazole ring is an electron-deficient heterocycle, a characteristic that governs its reactivity. clockss.org The presence of electron-withdrawing groups (EWGs) on the ring accentuates this electron deficiency, significantly influencing its chemical behavior. The N-methoxy-N-methylcarboxamide group at the C4 position of the eponymous compound functions as a potent electron-withdrawing group.

This electronic influence has several key consequences for the reactivity of the oxazole ring:

Enhanced Susceptibility to Nucleophilic Attack: The withdrawal of electron density by the carboxamide group renders the oxazole ring, particularly the C2 and C5 positions, more electrophilic. While nucleophilic substitution reactions are not generally common for oxazoles, an EWG at C4 facilitates nucleophilic attack at the C2-position. pharmaguideline.com However, such attacks often lead to ring cleavage rather than simple substitution. pharmaguideline.com

Activation for Cycloaddition Reactions: The electron-deficient nature of the oxazole ring makes it a suitable diene component in inverse-electron-demand Diels-Alder reactions. clockss.org The addition of a strong EWG like the N-methoxy-N-methylcarboxamide group further enhances this reactivity, allowing for reactions with a wider range of dienophiles, including simple alkenes. clockss.org

Deactivation towards Electrophilic Aromatic Substitution: Conversely, the presence of the electron-withdrawing carboxamide group deactivates the oxazole ring towards electrophilic aromatic substitution. Such substitutions on oxazoles are generally difficult and typically require the presence of activating, electron-donating groups. pharmaguideline.comthepharmajournal.com When substitution does occur, it preferentially happens at the C5 position. thepharmajournal.comwikipedia.org

The table below summarizes the general influence of substituent electronic effects on the reactivity of the oxazole ring.

| Reaction Type | Influence of Electron-Donating Groups (EDGs) | Influence of Electron-Withdrawing Groups (EWGs) |

| Electrophilic Substitution | Activates the ring, facilitating attack. pharmaguideline.comthepharmajournal.com | Deactivates the ring, making substitution difficult. pharmaguideline.com |

| Nucleophilic Substitution | Generally disfavors attack. | Facilitates attack, especially at the C2 position. pharmaguideline.com |

| Diels-Alder (Normal Demand) | Favored, with the oxazole acting as the diene. clockss.org | Disfavored. |

| Diels-Alder (Inverse Demand) | Disfavored. | Favored, enhancing the azadiene character. clockss.org |

| Metallation/Deprotonation | No direct enhancement. | Facilitates deprotonation at the C2 position. pharmaguideline.comwikipedia.org |

Synthesis of Novel N-Methoxy-N-methyloxazole-4-carboxamide Derivatives

The N-methoxy-N-methylamide (Weinreb amide) functionality is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives.

Design and Synthesis of Functionalized Analogs

The synthesis of functionalized analogs of N-Methoxy-N-methyloxazole-4-carboxamide can be approached by modifying either the oxazole core or the amide substituent. A common strategy involves the preparation of various substituted oxazole-4-carboxylic acids followed by conversion to the corresponding Weinreb amide.

The synthesis of Weinreb amides is well-established and can be achieved through several methods, including the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using various activating agents. researchgate.net

Table of Synthetic Methods for N-Methoxy-N-methylamides:

| Starting Material | Reagents | Key Features |

|---|---|---|

| Carboxylic Acid | N,O-dimethylhydroxylamine HCl, Coupling agents (e.g., CDI, T3P, EDC/HOBt) | Versatile, widely applicable, proceeds through an activated ester intermediate. researchgate.netmdpi.com |

| Acid Chloride | N,O-dimethylhydroxylamine HCl, Base | Direct acylation, often high yielding. psu.edu |

For example, novel N-methoxy pyrazole-4-carboxamides have been designed and synthesized as potential fungicides. nih.gov This work, while focused on a pyrazole (B372694) core, provides a blueprint for designing analogous oxazole derivatives. The design process involved introducing specific substituents onto a terminal benzene ring to probe structure-activity relationships. nih.gov A similar approach could be applied to the oxazole series, generating analogs by varying substituents at the C2 and C5 positions of the oxazole ring.

Structure-Guided Derivatization for Modulated Reactivity

Modern drug design and catalyst development often employ structure-guided derivatization to optimize the properties of a lead compound. This involves using computational and experimental structural data to design new analogs with enhanced or modulated reactivity and specific binding properties.

For heterocyclic carboxamides, techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable. For instance, in the development of pyrazole-carboxamide-based fungicides, molecular docking was used to understand the binding mode of the compounds with their target enzyme, succinate (B1194679) dehydrogenase. nih.gov This structural insight guided the synthesis of new derivatives with improved inhibitory activity. nih.gov

A similar strategy can be envisioned for N-Methoxy-N-methyloxazole-4-carboxamide. By identifying a biological target or a desired chemical transformation, one could:

Determine the 3D structure of the parent compound or its complex with a target via X-ray crystallography or NMR.

Use computational modeling to predict how modifications to the oxazole ring or the amide group would affect its conformation and electronic properties.

Synthesize targeted derivatives designed to enhance specific interactions or chemical reactivity. For example, adding hydrogen bond donors or acceptors to improve binding affinity or altering the steric profile to control reaction selectivity.

Incorporation into Complex Molecular Architectures

The Weinreb amide group of N-Methoxy-N-methyloxazole-4-carboxamide is an exceptionally useful functional group for building more complex molecules. Its key advantage is its controlled reactivity with organometallic reagents.

Synthesis of Ketones: Weinreb amides react with Grignard or organolithium reagents to form a stable tetrahedral intermediate which, upon acidic workup, cleanly yields a ketone without the common side reaction of over-addition to form a tertiary alcohol. psu.eduresearchgate.net

Synthesis of Aldehydes: The amide can be selectively reduced to the corresponding aldehyde using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). researchgate.netresearchgate.net

A practical application of this is the large-scale preparation of 2-methyloxazole-4-carboxaldehyde, a valuable building block, from its corresponding N-methoxy-N-methyl amide precursor. researchgate.net This transformation highlights the utility of the Weinreb amide as a stable aldehyde precursor, facilitating the incorporation of the oxazole-4-carbaldehyde moiety into larger, more complex structures, such as natural products or pharmaceutical agents. researchgate.netresearchgate.net The oxazole motif itself is found in numerous natural products, and synthetic routes often rely on the predictable chemistry of its derivatives. researchgate.net

Advanced Spectroscopic and Structural Elucidation of N Methoxy N Methyloxazole 4 Carboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For N-Methoxy-N-methyloxazole-4-carboxamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed for an unambiguous structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra provide the primary evidence for the structural framework of N-Methoxy-N-methyloxazole-4-carboxamide. By analyzing the chemical shifts (δ), signal multiplicities, and integration values, the presence and connectivity of the constituent atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The oxazole (B20620) ring protons, specifically H-2 and H-5, are expected to appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chemical shift of these protons is influenced by the electronic nature of the carboxamide substituent. The N-methoxy (N-OCH₃) and N-methyl (N-CH₃) groups of the Weinreb amide moiety would each give rise to a singlet, typically in the range of δ 3.5-4.0 ppm and δ 3.0-3.5 ppm, respectively. In some instances, particularly with ortho-substituted N-methoxy-N-methyl benzamides, restricted rotation around the C-N amide bond can lead to the observation of broad humps or even distinct signals for the N-methoxy and N-methyl groups at room temperature. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxamide group is expected to resonate significantly downfield, typically in the range of δ 160-170 ppm. The carbons of the oxazole ring would appear in the aromatic region, with their precise chemical shifts being dependent on the substitution pattern. For instance, in related oxazole-4-carboxylates, the C-4 of the oxazole ring has been observed around δ 108.3 ppm, C-3 around δ 150.2 ppm, and C-5 around δ 179.5 ppm. doaj.org The carbons of the N-methoxy and N-methyl groups are expected to appear in the upfield region, typically around δ 61 ppm and δ 34 ppm, respectively.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methoxy-N-methyloxazole-4-carboxamide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (oxazole) | 8.0 - 9.0 (singlet) | - |

| H-5 (oxazole) | 7.5 - 8.5 (singlet) | - |

| N-OCH₃ | 3.5 - 4.0 (singlet) | ~61 |

| N-CH₃ | 3.0 - 3.5 (singlet) | ~34 |

| C-2 (oxazole) | - | 140 - 150 |

| C-4 (oxazole) | - | 130 - 140 |

| C-5 (oxazole) | - | 150 - 160 |

| C=O (carboxamide) | - | 160 - 170 |

Note: These are predicted values based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms and the spatial arrangement of the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For N-Methoxy-N-methyloxazole-4-carboxamide, COSY is expected to show no cross-peaks between the oxazole ring protons (H-2 and H-5) and the N-methoxy or N-methyl protons, as they are separated by more than three bonds. This lack of correlation would support their isolated nature within the structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. researchgate.net It would show clear cross-peaks between the oxazole protons and their attached carbons, as well as between the protons of the N-methoxy and N-methyl groups and their respective carbons. This experiment is crucial for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is a powerful tool for piecing together the molecular fragments. Key expected correlations for N-Methoxy-N-methyloxazole-4-carboxamide would include:

Correlations from the oxazole protons (H-2 and H-5) to the carboxamide carbonyl carbon (C=O) and other carbons of the oxazole ring.

Correlations from the N-methyl and N-methoxy protons to the carboxamide carbonyl carbon (C=O).

In a related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, the oxazole methine proton showed long-range correlations to the quaternary C-5 of the oxazole ring. doaj.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is vital for determining stereochemistry and conformation. For N-Methoxy-N-methyloxazole-4-carboxamide, NOESY could be used to investigate the preferred conformation around the amide bond by observing correlations between the N-methyl or N-methoxy protons and the oxazole ring protons. The presence or absence of such correlations would provide insights into the spatial arrangement of these groups.

Deuterium Exchange Studies

Deuterium (D₂O) exchange studies are a simple yet effective method to identify labile protons, such as those in hydroxyl (-OH), amine (-NH), and carboxylic acid (-COOH) groups. nih.gov In the case of N-Methoxy-N-methyloxazole-4-carboxamide, there are no readily exchangeable protons like N-H or O-H directly on the core structure. The protons on the oxazole ring and the methyl groups are covalently bonded to carbon and are not expected to exchange with D₂O under standard NMR conditions. Therefore, a D₂O exchange experiment would be expected to show no change in the ¹H NMR spectrum, confirming the absence of labile protons and supporting the proposed N-substituted amide structure. This technique is more broadly applied to study the solvent accessibility and hydrogen bonding of amide protons in peptides and proteins. nmrwiki.orgnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For N-Methoxy-N-methyloxazole-4-carboxamide (C₆H₈N₂O₃), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison serves as a definitive confirmation of the molecular formula. For instance, in the study of oxazole-containing natural products, HR-ESI-MS/MS has been used to confirm the production of methylated intermediates.

Interactive Data Table: Predicted HRMS Data for N-Methoxy-N-methyloxazole-4-carboxamide

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₉N₂O₃⁺ | 157.0608 |

| [M+Na]⁺ | C₆H₈N₂O₃Na⁺ | 179.0427 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules, often producing intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺). This allows for the straightforward determination of the molecular weight. In tandem mass spectrometry (ESI-MS/MS), the molecular ion is isolated and fragmented to provide structural information. The fragmentation pattern of N-Methoxy-N-methyloxazole-4-carboxamide in ESI-MS/MS would be expected to show characteristic losses. A common fragmentation pathway for amides is the cleavage of the amide bond (N-CO), which would result in the loss of the N-methoxy-N-methylamine moiety or the formation of an acylium ion derived from the oxazole-4-carboxylic acid portion. The fragmentation of the oxazole ring itself could also occur, providing further structural clues. Studies on related piperamides have shown that protonation often occurs at the amide nitrogen, leading to the dominant N-CO bond cleavage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For N-Methoxy-N-methyloxazole-4-carboxamide, the IR spectrum would be expected to show a series of characteristic absorption bands corresponding to its constituent parts: the oxazole ring, the N-methoxy-N-methylamide group, and the various C-H and C-O bonds.

The key functional groups and their anticipated vibrational frequencies are:

C=O (Amide I band): The carbonyl stretching vibration of the tertiary amide is one of the most intense and characteristic bands in the IR spectrum. It is expected to appear in the region of 1680-1630 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent oxazole ring and the N-methoxy group.

Oxazole Ring Vibrations: The C=N and C=C stretching vibrations within the oxazole ring are expected to produce absorption bands in the 1600-1400 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond in the amide group typically appears in the 1400-1200 cm⁻¹ range.

N-O and C-O Stretching: The N-O stretching vibration of the methoxyamine moiety and the C-O-C stretching of the ether linkage would likely be observed in the fingerprint region, broadly between 1200 cm⁻¹ and 1000 cm⁻¹.

C-H Stretching and Bending: The C-H stretching vibrations of the methyl groups and the oxazole ring would appear around 3000-2850 cm⁻¹. C-H bending vibrations would be found at lower wavenumbers.

A hypothetical table of the expected major IR absorption bands for N-Methoxy-N-methyloxazole-4-carboxamide is presented below, based on typical values for similar functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretching | 1680 - 1630 | Strong |

| C=N (Oxazole) | Stretching | ~1600 | Medium-Strong |

| C=C (Oxazole) | Stretching | ~1500 | Medium |

| C-H (Methyl/Oxazole) | Stretching | 3000 - 2850 | Medium-Weak |

| C-N (Amide) | Stretching | 1400 - 1200 | Medium |

| N-O/C-O | Stretching | 1200 - 1000 | Medium-Strong |

X-ray Crystallography

Determination of Crystal Structures and Molecular Conformation

While a specific crystal structure for N-Methoxy-N-methyloxazole-4-carboxamide is not available, we can infer its likely conformation from the structures of related compounds. For instance, studies on other carboxamides reveal that the amide group is generally planar. The oxazole ring is also planar. The relative orientation of the oxazole ring and the amide group would be a key conformational feature, defined by the torsion angle between the plane of the ring and the plane of the amide.

In related heterocyclic carboxamides, it is common to observe a significant dihedral angle between the heterocyclic ring and the carboxamide substituent, influenced by steric hindrance and electronic interactions. The N-methoxy and N-methyl groups on the amide nitrogen would also adopt a specific conformation to minimize steric clash.

Analysis of Intermolecular Interactions and Packing Arrangements

In the crystalline state, molecules of N-Methoxy-N-methyloxazole-4-carboxamide would be expected to engage in a variety of intermolecular interactions that dictate their packing arrangement. Given the functional groups present, the following interactions would be anticipated:

Hydrogen Bonding: Although the tertiary amide lacks an N-H donor, the carbonyl oxygen is a strong hydrogen bond acceptor. It could form C-H···O hydrogen bonds with the methyl groups or the C-H group on the oxazole ring of neighboring molecules.

Dipole-Dipole Interactions: The polar carbonyl group and the N-O bond would contribute to significant dipole moments, leading to dipole-dipole interactions that influence the crystal packing.

Studies on analogous molecules, such as 4-Methoxy-N-methylbenzamide, have shown that molecules can be connected via N-H···O hydrogen bonds to form chains, which are then linked by C-H···π interactions to create a three-dimensional network. nih.gov While our target molecule lacks the N-H bond, the principle of chain formation through weaker C-H···O interactions is plausible.

Elucidation of Precise Binding Modes with Target Molecules

The determination of how a molecule like N-Methoxy-N-methyloxazole-4-carboxamide binds to a biological target, such as an enzyme or receptor, is crucial for understanding its mechanism of action. This is typically achieved by co-crystallizing the compound with its target protein and determining the structure of the complex using X-ray crystallography.

In the absence of such a study for the title compound, we can hypothesize potential binding interactions based on its structure. The carbonyl oxygen would be a prime candidate to act as a hydrogen bond acceptor with hydrogen bond donors (like the N-H of an amino acid backbone or the side chains of residues like arginine, lysine (B10760008), or serine) in a protein's active site. The nitrogen and oxygen atoms of the oxazole ring could also participate in hydrogen bonding or other electrostatic interactions. The hydrophobic methyl groups could engage in van der Waals interactions within a hydrophobic pocket of the target protein.

For example, research on other isoxazole (B147169) carboxamide derivatives has alluded to their potential interaction with enzymes involved in inflammatory pathways, where the carboxamide and heterocyclic moieties play key roles in binding.

Theoretical and Computational Chemistry Studies of N Methoxy N Methyloxazole 4 Carboxamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, or ligand, might interact with a macromolecular target, typically a protein. This approach is fundamental in drug discovery and molecular biology for screening virtual compound libraries and hypothesizing mechanisms of action.

Prediction of Binding Affinities to Biological Targets

Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, often expressed as a binding affinity or docking score. Higher affinities suggest a more stable complex. For N-Methoxy-N-methyloxazole-4-carboxamide, molecular docking studies could be employed to predict its binding affinity to various biological targets. smolecule.com However, specific studies detailing these predicted affinities for this compound are not found in the surveyed scientific literature. A typical output would be a table of binding energies against a panel of protein targets.

Table 1: Illustrative Table of Predicted Binding Affinities (Hypothetical Data) Note: The following data is for illustrative purposes only, as specific research for N-Methoxy-N-methyloxazole-4-carboxamide was not found.

| Biological Target | Predicted Binding Affinity (kcal/mol) | Docking Software Used |

|---|---|---|

| Protein Kinase X | Data not available | AutoDock Vina |

| Bromodomain Y | Data not available | Glide |

Investigation of Compound–Protein Interactions

Beyond predicting affinity, docking simulations provide detailed insight into the specific molecular interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Analyzing these connections is crucial for understanding the basis of molecular recognition. While it is known that bromodomains, for example, bind to acetylated lysine (B10760008) residues, specific interaction models for N-Methoxy-N-methyloxazole-4-carboxamide are not documented. google.com

Table 2: Illustrative Table of Key Compound-Protein Interactions (Hypothetical Data) Note: The following data is for illustrative purposes only, as specific research for N-Methoxy-N-methyloxazole-4-carboxamide was not found.

| Target Protein | Interacting Residue(s) | Type of Interaction | Distance (Å) |

|---|---|---|---|

| Protein Kinase X | Amino Acid 123 | Hydrogen Bond | Data not available |

| Protein Kinase X | Amino Acid 45 | Hydrophobic | Data not available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique complements static docking studies by revealing the flexibility of both the ligand and the protein, offering a more realistic representation of the biological environment.

Elucidation of Dynamic Binding Modes

While docking provides a static snapshot of a potential binding pose, MD simulations can elucidate the dynamic behavior of the ligand within the receptor's binding site. These simulations can confirm the stability of a docked pose, reveal alternative binding modes, and highlight the role of water molecules in mediating interactions. Such detailed dynamic studies for N-Methoxy-N-methyloxazole-4-carboxamide have not been published.

Conformational Landscape Exploration

A molecule's conformation—its three-dimensional shape—is not rigid and can adopt various forms. MD simulations are used to explore the conformational landscape of a molecule like N-Methoxy-N-methyloxazole-4-carboxamide, both in solution and when bound to a receptor. google.com This analysis helps identify the most energetically favorable shapes and understand how the molecule's flexibility might influence its binding capabilities. Specific conformational analyses for this compound are not available in the current body of scientific literature.

Due to the limited availability of direct experimental and computational studies on N-Methoxy-N-methyloxazole-4-carboxamide in publicly accessible literature, this section will draw upon established computational methodologies and findings from studies on analogous oxazole (B20620) carboxamide derivatives. The principles and data presented are intended to be illustrative of the types of analyses that are conducted for such compounds.

Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like N-Methoxy-N-methyloxazole-4-carboxamide, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311G++(d,p)) can be used to calculate various electronic properties. irjweb.com

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. irjweb.com For oxazole derivatives, the distribution of these orbitals can pinpoint the most probable sites for electrophilic and nucleophilic attack. irjweb.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In these maps, regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For N-Methoxy-N-methyloxazole-4-carboxamide, the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen of the amide group are expected to be electron-rich regions.

Table 1: Hypothetical Electronic Properties of N-Methoxy-N-methyloxazole-4-carboxamide (Calculated using DFT/B3LYP/6-311++G(d,p))

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar heterocyclic compounds.

Calculation of Spectroscopic Parameters

Computational chemistry can accurately predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. github.ionih.gov These predictions are invaluable for structure verification and for assigning experimental spectra. DFT calculations are commonly employed to compute the magnetic shielding tensors of each nucleus, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). mychemblog.com

The accuracy of predicted NMR spectra depends on the chosen computational method, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). github.io For complex molecules, conformational analysis is also critical, as the observed chemical shifts are a Boltzmann-weighted average of the shifts for all significant conformers. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-Methoxy-N-methyloxazole-4-carboxamide

| Atom | Hypothetical Predicted ¹H Shift (ppm) | Hypothetical Predicted ¹³C Shift (ppm) |

| Oxazole C2-H | 8.2 | - |

| Oxazole C5-H | 7.9 | - |

| N-OCH₃ | 3.8 | 62.0 |

| N-CH₃ | 3.3 | 34.5 |

| Oxazole C2 | - | 155.0 |

| Oxazole C4 | - | 130.0 |

| Oxazole C5 | - | 140.0 |

| Carbonyl C=O | - | 165.0 |

Note: This data is for illustrative purposes and represents plausible chemical shifts for the specified compound based on general knowledge of similar structures.

Energetic Profiles of Reaction Pathways

Theoretical calculations can map out the energetic landscape of chemical reactions, providing insights into reaction mechanisms, transition states, and the feasibility of different pathways. For N-Methoxy-N-methyloxazole-4-carboxamide, a key reaction pathway of interest is its formation, which typically involves the coupling of oxazole-4-carboxylic acid with N,O-dimethylhydroxylamine. orientjchem.orgnih.gov This is a specific example of a Weinreb amide synthesis. orientjchem.orgnih.gov

Computational studies can model the reaction profile, calculating the energies of reactants, intermediates, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. Different coupling reagents and conditions can be simulated to predict the most efficient synthetic route. researchgate.net

Table 3: Hypothetical Energetic Profile for the Formation of N-Methoxy-N-methyloxazole-4-carboxamide

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Oxazole-4-carboxylic acid + N,O-dimethylhydroxylamine | 0 |

| 2 | Activated carboxylic acid intermediate | +10 |

| 3 | Tetrahedral intermediate | -5 |

| 4 | N-Methoxy-N-methyloxazole-4-carboxamide + H₂O | -15 |

Note: The energy values in this table are hypothetical and serve to illustrate a plausible reaction energy profile.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are a cornerstone of modern drug design, establishing mathematical relationships between the chemical structures of a series of compounds and their biological activities. While no specific QSAR studies for N-Methoxy-N-methyloxazole-4-carboxamide were found, the methodologies are widely applied to oxazole derivatives. srce.hrnih.govnih.gov

Correlation of Structural Features with Biological Activity Profiles

QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to find a correlation between these descriptors and the observed activity. nih.gov

For antifungal oxazole carboxamides, for instance, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and specific electronic parameters (e.g., atomic charges on the oxazole ring) could be important for activity. nih.gov Studies on other heterocyclic carboxamides have shown that the nature and position of substituents on the aromatic ring significantly influence their biological effects. rsc.org

Table 4: Hypothetical QSAR Data for a Series of Antifungal Oxazole-4-Carboxamide (B1321646) Analogs

| Compound | logP | Molecular Weight | Polar Surface Area (Ų) | IC₅₀ (µM) |

| Analog 1 | 2.1 | 250 | 65 | 10.5 |

| Analog 2 | 2.5 | 280 | 60 | 5.2 |

| Analog 3 | 3.0 | 310 | 55 | 1.8 |

| N-Methoxy-N-methyloxazole-4-carboxamide | 1.5 | 170 | 75 | (Predicted) |

Note: This table presents hypothetical data to illustrate the type of information used in a QSAR study.

Development of Predictive Models for Analog Design

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized compounds. This predictive power is invaluable for guiding the design of new analogs with potentially improved potency or other desirable properties.

Based on a hypothetical QSAR model for antifungal oxazole-4-carboxamides, one might find that increasing lipophilicity and incorporating specific electron-withdrawing groups on the oxazole ring enhances activity. This information would guide medicinal chemists to synthesize new derivatives of N-Methoxy-N-methyloxazole-4-carboxamide with these features, prioritizing the most promising candidates for synthesis and testing. The ultimate goal is to create a feedback loop where computational predictions guide synthetic efforts, and experimental results refine the computational models.

Advanced Research Applications and Mechanistic Investigations of N Methoxy N Methyloxazole 4 Carboxamide

N-Methoxy-N-methyloxazole-4-carboxamide as a Building Block in Organic Synthesis

The inherent reactivity of the N-methoxy-N-methylamide (Weinreb amide) group, coupled with the stable oxazole (B20620) ring, makes N-Methoxy-N-methyloxazole-4-carboxamide a valuable scaffold in organic synthesis. This functionality allows for controlled carbon-carbon bond formation, providing access to a wide array of more complex molecular architectures.

Synthesis of Complex Organic Compounds

N-Methoxy-N-methyloxazole-4-carboxamide serves as a key intermediate in the synthesis of various complex organic compounds. The Weinreb amide moiety is particularly useful as it can be readily converted into aldehydes or ketones upon reaction with organometallic reagents. These carbonyl compounds are pivotal intermediates for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions, facilitating the construction of intricate molecular frameworks.

One notable application is the reduction of the N-methoxy-N-methylamide to the corresponding aldehyde, 2-methyloxazole-4-carboxaldehyde. This transformation is a critical step in the large-scale preparation of this aldehyde, which is a valuable building block for the synthesis of more complex molecules. researchgate.net The aldehyde can then be utilized in various synthetic routes, for instance, in the stereoselective synthesis of hydroxy alkenes which can undergo further intramolecular reactions to form cyclic ethers, key components of many biologically active natural products. researchgate.net

The general utility of N-methoxy-N-methylamides in organic synthesis is well-established. They provide a reliable method for the preparation of ketones from Grignard and organolithium reagents, and aldehydes via reduction with hydrides. researchgate.net This controlled reactivity prevents the common problem of over-addition often seen with more reactive carboxylic acid derivatives like acid chlorides or esters.

Preparation of Heterocyclic Amino Acid Analogues for Peptide Synthesis

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing novel therapeutic agents with improved properties such as enhanced stability and receptor-binding affinity. N-Methoxy-N-methyloxazole-4-carboxamide and its derivatives are valuable precursors for the synthesis of heterocyclic amino acid analogues. These oxazole-containing amino acids can be incorporated into peptide backbones to create peptidomimetics with unique conformational constraints and biological activities. nih.govthieme.de

Research has demonstrated the synthesis of novel oxazolyl amino acids, which are key building blocks for creating libraries of disubstituted oxazoles for drug discovery. thieme.de The synthesis often involves the construction of the oxazole ring from acyclic precursors, followed by modification of the substituents to generate a diverse range of amino acid analogues. These building blocks can then be utilized in solid-phase peptide synthesis to generate peptides with modified backbones. The introduction of the rigid oxazole moiety can significantly influence the peptide's secondary structure and its interaction with biological targets. nih.govnih.gov

Precursor Role in Natural Product Synthesis

The oxazole ring is a common motif in a variety of natural products exhibiting potent biological activities. nih.govnih.gov N-Methoxy-N-methyloxazole-4-carboxamide, as a source of the oxazole core, holds potential as a key precursor in the total synthesis of such natural products.

A prominent example of a complex natural product containing an oxazole ring is phorboxazole A, a marine-derived macrolide with powerful cytostatic properties. nih.govnih.gov The total synthesis of phorboxazole A and its analogues is a significant challenge in organic chemistry. While direct utilization of N-Methoxy-N-methyloxazole-4-carboxamide in a completed total synthesis of phorboxazole A is not explicitly detailed in the available literature, the synthetic strategies often involve the coupling of complex fragments, one of which is a functionalized oxazole. researchgate.netnih.gov The aldehyde derived from N-Methoxy-N-methyloxazole-4-carboxamide, 2-methyloxazole-4-carboxaldehyde, has been used as a starting material to construct a key tetrahydropyran (B127337) ring system found in phorboxazole A. researchgate.net This highlights the indirect but crucial role of the parent Weinreb amide in accessing key intermediates for natural product synthesis.

Mechanistic Biological Studies and Target Engagement

Beyond its role in synthesis, the oxazole-4-carboxamide (B1321646) scaffold is of interest for its potential to interact with biological targets. The electronic properties and hydrogen bonding capabilities of the carboxamide and the oxazole ring can facilitate binding to proteins and other macromolecules.

Modulation of Receptor Activity

Recent research has focused on the modulatory effects of isoxazole-4-carboxamide derivatives, close structural analogues of N-Methoxy-N-methyloxazole-4-carboxamide, on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govresearchgate.netnih.gov AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system and are implicated in various neurological conditions.

Electrophysiological studies using the whole-cell patch-clamp technique on HEK293T cells expressing specific AMPA receptor subtypes have provided detailed insights into the mechanism of action of these compounds. nih.govresearchgate.netnih.gov These studies have revealed that certain isoxazole-4-carboxamide derivatives can act as potent inhibitors of AMPA receptor activity. nih.govnih.gov

The inhibitory effects have been quantified by measuring the reduction in the peak current amplitudes of both homomeric GluA2 and heteromeric GluA2/3 receptor subtypes in the presence of the compounds. nih.govresearchgate.net For instance, two particular derivatives, designated CIC-1 and CIC-2, demonstrated significant inhibitory capacity, causing an 8-fold and a 7.8-fold reduction in peak current amplitudes, respectively. nih.govnih.gov

Table 1: Inhibitory Effects of Isoxazole-4-Carboxamide Derivatives on AMPA Receptor Subtypes

| Compound | Receptor Subtype | Fold Reduction in Peak Current Amplitude | Reference |

| CIC-1 | GluA2 | 8 | nih.govnih.gov |

| CIC-2 | GluA2 | 7.8 | nih.govnih.gov |

| CIC-1 | GluA2/3 | 8 | nih.gov |

| CIC-2 | GluA2/3 | 7.8 | nih.gov |

These findings underscore the potential of the oxazole-4-carboxamide scaffold to modulate the activity of specific receptor subtypes, providing a basis for the rational design of new therapeutic agents targeting the glutamatergic system. The data suggests that these compounds can profoundly alter the biophysical gating properties of both homomeric and heteromeric AMPA receptor subunits. nih.govnih.gov

Enzyme Inhibition Studies

The enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) are responsible for the synthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com While direct studies on the COX inhibition profile of N-Methoxy-N-methyloxazole-4-carboxamide are not prominently available in the reviewed literature, research on related heterocyclic structures provides some context. Studies on other classes of compounds have shown that the introduction of a methoxy (B1213986) group can be a key factor in achieving potent and selective COX-2 inhibition. nih.gov For instance, in one study on pyrazole-based derivatives, a compound featuring a methoxy group in the meta position of a phenyl ring demonstrated the highest inhibitory activity against COX-2. nih.gov Similarly, research on thiazole (B1198619) carboxamide derivatives has also explored their potential as COX inhibitors. nih.gov These findings suggest that the methoxy-carboxamide motif present in N-Methoxy-N-methyloxazole-4-carboxamide is of interest for the design of COX inhibitors, though specific data for the oxazole-based compound is needed.

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the tricarboxylic acid (Krebs) cycle and the electron transport chain. nih.govmdpi.com It has become a significant target for the development of fungicides, known as SDHIs. nih.govresearchgate.net